SLAP HydroPyrrolopyrazine Reagent: A Technical Guide to Photocatalytic Scaffold Synthesis
SLAP HydroPyrrolopyrazine Reagent: A Technical Guide to Photocatalytic Scaffold Synthesis
Document Control:
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Subject: Technical Specification & Protocol for SLAP HydroPyrrolopyrazine Reagent
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Scope: Mechanism, Experimental Workflow, and Optimization of Bicyclic N-Heterocycle Synthesis
Executive Summary
The SLAP HydroPyrrolopyrazine Reagent (Product No. 900403) represents a "Generation 2" advancement in the synthesis of saturated N-heterocycles. Developed in collaboration with the Bode Research Group (ETH Zürich), this reagent utilizes the S iL icon A mine P rotocol (SLAP) to access the pharmacologically privileged hydropyrrolopyrazine scaffold (specifically octahydropyrrolo[1,2-a]pyrazine).
Unlike its predecessor, the Stannyl Amine Protocol (SnAP), SLAP technology eliminates the use of toxic organotin precursors, replacing them with benign organosilanes. By leveraging photoredox catalysis, this reagent enables the one-step conversion of widely available aldehydes into rigid, bicyclic,
Chemical Identity & Mechanism[1][2]
Reagent Architecture
The reagent consists of a pyrrolidine core decorated with two critical functional handles:
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Primary Amine: Condenses with the substrate aldehyde to form an imine/hemiaminal intermediate.
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-Silyl Methyl Group: The "radical precursor" trigger. Upon single-electron oxidation, this moiety undergoes desilylation to generate an
-amino radical.
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Chemical Name: (S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamine
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CAS: 2023645-22-7 (Reagent specific)
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Target Scaffold: Octahydropyrrolo[1,2-a]pyrazine
Mechanistic Pathway
The transformation operates via a Lewis Acid-facilitated photoredox cycle.[1] Unlike standard radical chemistry requiring hazardous initiators (AIBN), this system is gated by blue light and an Iridium catalyst.
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Condensation: The reagent amine reacts with the target aldehyde to form an imine.
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Activation: A Lewis Acid (typically Cu(OTf)
or Bi(OTf) ) coordinates to the imine/amine, lowering the oxidation potential. -
Oxidation (SET): The excited Photocatalyst (Ir[IV]*) oxidizes the
-silyl amine to a radical cation. -
Desilylation: Rapid fragmentation releases the TMS group, generating a neutral
-amino radical. -
Cyclization: The radical attacks the electrophilic imine carbon (6-endo-trig or 5-exo-trig depending on conformation), closing the piperazine ring.
Figure 1: Mechanistic flow of the SLAP HydroPyrrolopyrazine synthesis. The pathway relies on the oxidative generation of an
Experimental Protocol
Safety Note: While SLAP reagents are non-toxic compared to SnAP, the Lewis Acids (triflates) are corrosive, and the reaction solvents (DCM/MeCN) are volatile. Perform all steps in a fume hood.
Materials Checklist
| Component | Specification | Role |
| Reagent | SLAP HydroPyrrolopyrazine (1.0 equiv) | Radical Precursor |
| Substrate | Aldehyde (1.0 equiv) | Electrophile |
| Solvent | DCM / HFIP (Hexafluoroisopropanol) | Reaction Medium |
| Lewis Acid | Cu(OTf) | Imine Activator |
| Photocatalyst | Ir[dF(CF | Redox Mediator |
| Light Source | Blue LED (450 nm, approx. 30-60W) | Energy Source |
Step-by-Step Workflow
Phase A: Imine Formation (The "Setup")
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In a 4 mL vial equipped with a stir bar, dissolve the Aldehyde (0.50 mmol) and SLAP HydroPyrrolopyrazine Reagent (0.50 mmol) in anhydrous DCM (2.0 mL).
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Add activated 4Å Molecular Sieves (100 mg).
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Stir at Room Temperature (RT) for 2–4 hours.
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Checkpoint: Monitor by TLC or LCMS. The disappearance of the aldehyde indicates complete imine formation.
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Filter the mixture through a small plug of Celite to remove sieves. Concentrate the filtrate in vacuo to obtain the crude imine.
Phase B: Photocatalytic Cyclization
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Resuspend the crude imine in a mixture of DCM (4.0 mL) and HFIP (1.0 mL). Note: HFIP is critical for stabilizing the radical intermediates.
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Add the Photocatalyst (0.01 mmol, 2 mol%).
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Add the Lewis Acid (Cu(OTf)
, 0.50 mmol, 1.0 equiv). -
Seal the vial with a septum and sparge with Nitrogen (
) for 5 minutes to remove oxygen (Oxygen quenches the triplet state of Iridium). -
Irradiate with Blue LEDs (450 nm) while stirring vigorously for 12–16 hours. Keep the reaction temperature <35°C (use a fan if necessary).
Phase C: Workup & Purification
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Quench the reaction with 10% aqueous NH
OH (3 mL) to chelate the Copper. Stir for 15 minutes until the organic layer is clear and the aqueous layer is blue. -
Extract with DCM (3 x 5 mL).
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Dry combined organics over Na
SO , filter, and concentrate. -
Purify via Flash Column Chromatography (typically DCM/MeOH gradients with 1% NH
OH additive for basic amines).
Figure 2: Operational workflow for the synthesis of hydropyrrolopyrazines using SLAP reagents.
Troubleshooting & Optimization (The "Senior Scientist" Insight)
As an application scientist, I have observed common failure modes. Use this matrix to diagnose issues:
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Imine Intact) | Oxygen Inhibition | Ensure rigorous |
| Hydrolysis of Imine | Wet Solvents / Lewis Acid | The Lewis Acid is hygroscopic. Use anhydrous reagents. Add MS 4Å to the cyclization step if necessary. |
| Complex Mixture / Decomposition | Over-irradiation / Overheating | Place the reaction vial 2–3 cm away from the LED. Use a cooling fan to maintain RT. |
| Low Yield (High Conversion) | Radical Quenching | Ensure HFIP is present (20% v/v). HFIP stabilizes the radical cation intermediate via H-bonding. |
Critical Nuance - The "Lewis Acid Switch":
While Cu(OTf)
References
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Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones Source: Organic Letters (2016) URL:[2][3][Link][3]
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Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents Source: Organic Letters (2017) URL:[Link][4]
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SnAP and SLAP Reagents for the Synthesis of Saturated N-Heterocycles Source: Bode Research Group (ETH Zürich) URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. SnAP Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis [organic-chemistry.org]
